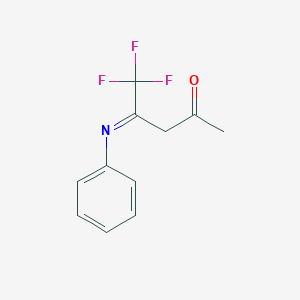
N-(1-Phenylethyl)cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylethyl)cyclooctanamine is an organic compound with the molecular formula C16H25N. It is a secondary amine featuring a cyclooctane ring bonded to a phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)cyclooctanamine typically involves the reductive amination of cyclooctanone with 1-phenylethylamine. The reaction is catalyzed by hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N-(1-Phenylethyl)cyclooctanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-Phenylethyl)cyclooctanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it can bind to G-protein coupled receptors and influence signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Phenylethyl)cyclohexanamine
- N-(1-Phenylethyl)cyclopentanamine
- N-(1-Phenylethyl)cyclododecanamine
Uniqueness
N-(1-Phenylethyl)cyclooctanamine is unique due to its cyclooctane ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes. These properties can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
919110-65-9 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)cyclooctanamine |
InChI |
InChI=1S/C16H25N/c1-14(15-10-6-5-7-11-15)17-16-12-8-3-2-4-9-13-16/h5-7,10-11,14,16-17H,2-4,8-9,12-13H2,1H3 |
Clave InChI |
CCAWDYPFGFGGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)







![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)


